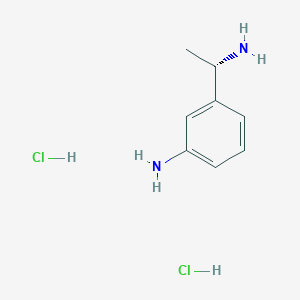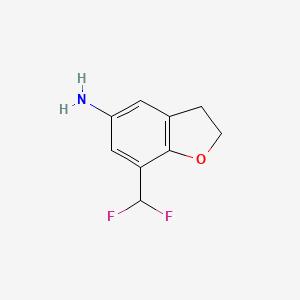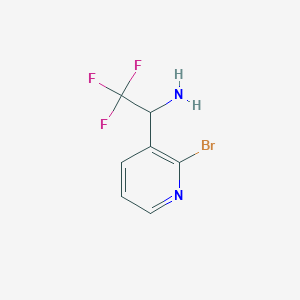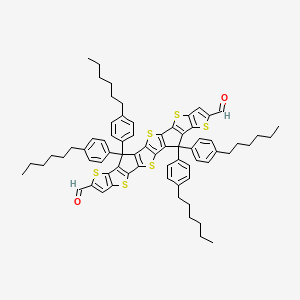
Trithiophene-phenylhexyl-CHO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trithiophene-phenylhexyl-CHO is a complex organic compound with the molecular formula C70H72O2S6 and a molecular weight of 1137.71 g/mol This compound is characterized by its unique structure, which includes multiple thiophene rings and phenylhexyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trithiophene-phenylhexyl-CHO typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Paal-Knorr synthesis , which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Trithiophene-phenylhexyl-CHO undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学的研究の応用
Trithiophene-phenylhexyl-CHO has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of trithiophene-phenylhexyl-CHO involves its interaction with specific molecular targets and pathways. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it an excellent candidate for use in optoelectronic devices. In biological systems, its thiophene rings can interact with cellular components, potentially leading to various biological effects .
類似化合物との比較
Thiophene: A simpler analog with a single thiophene ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Terthiophene: Comprises three thiophene rings in a linear arrangement.
Uniqueness: Trithiophene-phenylhexyl-CHO stands out due to its complex structure, which includes multiple thiophene rings and phenylhexyl groups. This complexity enhances its electronic properties, making it more suitable for advanced applications in organic electronics and materials science .
特性
分子式 |
C70H72O2S6 |
|---|---|
分子量 |
1137.7 g/mol |
IUPAC名 |
3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde |
InChI |
InChI=1S/C70H72O2S6/c1-5-9-13-17-21-45-25-33-49(34-26-45)69(50-35-27-46(28-36-50)22-18-14-10-6-2)57-61-55(41-53(43-71)73-61)75-63(57)65-59(69)67-68(77-65)60-66(78-67)64-58(62-56(76-64)42-54(44-72)74-62)70(60,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3 |
InChIキー |
PBFJVWINRKUKGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=O)SC1=C3SC(=C1)C=O)C1=CC=C(C=C1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


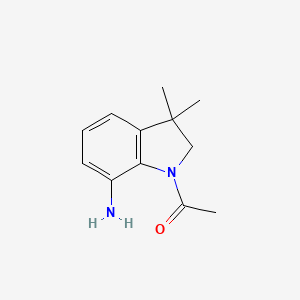

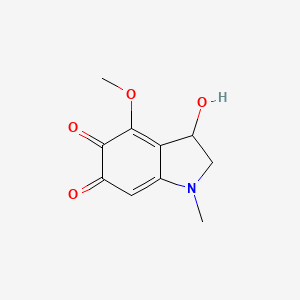

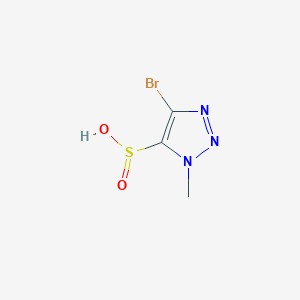
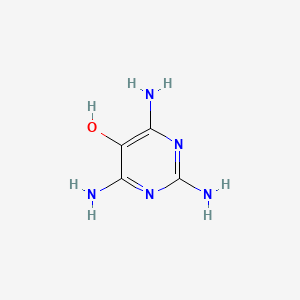
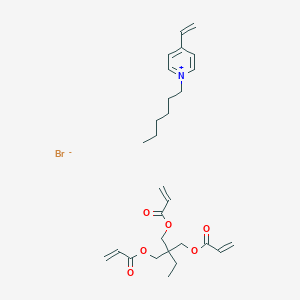
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)



